molecular formula C10H8N2 B13972950 6H-Imidazo[4,5,1-IJ]quinoline CAS No. 50791-43-0

6H-Imidazo[4,5,1-IJ]quinoline

Katalognummer: B13972950
CAS-Nummer: 50791-43-0
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: SZEHTIPVGHITID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Imidazo[4,5,1-IJ]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Imidazo[4,5,1-IJ]quinoline typically involves the cyclization of thioquinolinamide in the presence of a copper salt and an oxidant . This method is known for its simplicity, excellent selectivity, high yield, mild reaction conditions, and ease of product separation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient separation and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Imidazo[4,5,1-IJ]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the imidazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

6H-Imidazo[4,5,1-IJ]quinoline has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6H-Imidazo[4,5,1-IJ]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6H-Imidazo[4,5,1-IJ]quinoline is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These unique features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.

Eigenschaften

CAS-Nummer

50791-43-0

Molekularformel

C10H8N2

Molekulargewicht

156.18 g/mol

IUPAC-Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene

InChI

InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-3,5-7H,4H2

InChI-Schlüssel

SZEHTIPVGHITID-UHFFFAOYSA-N

Kanonische SMILES

C1C=CN2C=NC3=CC=CC1=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.